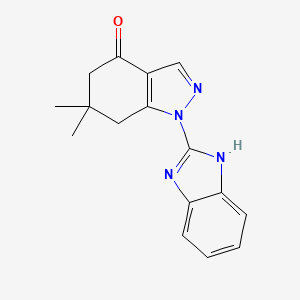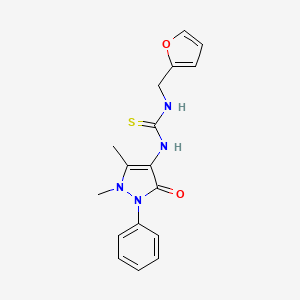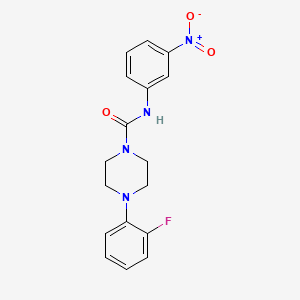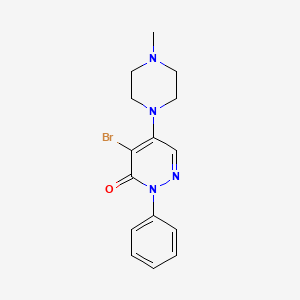
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as DMPT, is a chemical compound that has been widely used in scientific research. DMPT is a thiourea derivative that has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood. However, it has been shown that N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea can activate the p38 MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has various biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have anti-viral properties and inhibit the replication of various viruses. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to have anti-oxidant properties and protect against oxidative stress.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has several advantages for lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is relatively easy to synthesize and has a high yield. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is stable under normal lab conditions and can be stored for long periods. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have low toxicity and is well-tolerated in animal studies. However, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has some limitations for lab experiments. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is not water-soluble, which limits its use in aqueous solutions. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has a short half-life in vivo, which limits its use in animal studies.
将来の方向性
There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea research. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has shown promising results in various in vitro and in vivo studies, and further research is needed to investigate its potential therapeutic applications. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea could be used as a potential anti-cancer drug or as a treatment for inflammatory and viral diseases. Future research could also investigate the optimal dosage and administration of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea and its potential side effects. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea could be modified to improve its solubility and stability, which could expand its use in lab experiments and potential therapeutic applications.
Conclusion
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea is a thiourea derivative that has been widely used in scientific research due to its various biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has anti-inflammatory, anti-tumor, and anti-viral properties and has been shown to induce apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has several advantages for lab experiments, including ease of synthesis and low toxicity, but also has some limitations, including low solubility and short half-life. Future research could investigate the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea and its optimal dosage and administration.
合成法
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4-dimethoxybenzylamine with carbon disulfide to form 2,4-dimethoxyphenyl isothiocyanate. The second step involves the reaction of 2,4-dimethoxyphenyl isothiocyanate with 4-pyridinemethanamine to form N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea. The overall yield of N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea synthesis is around 60%.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been widely used in scientific research due to its various biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to induce apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)thiourea has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-19-12-3-4-13(14(9-12)20-2)18-15(21)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZDJESLKDOEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)


![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)


![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)